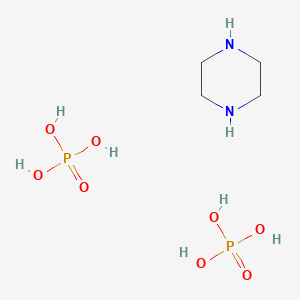
Phosphoric acid--piperazine (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoric acid–piperazine (2/1) is a compound formed by the reaction of phosphoric acid and piperazine in a 2:1 molar ratio. This compound is known for its flame-retardant properties and is used in various industrial applications, particularly in the production of flame-retardant materials.
準備方法
Synthetic Routes and Reaction Conditions
Phosphoric acid–piperazine (2/1) is synthesized through a salt-forming reaction between anhydrous piperazine and phosphoric acid. The reaction involves the dehydration polymerization under heating in a nitrogen atmosphere . The process can be summarized as follows:
Reactants: Anhydrous piperazine and phosphoric acid.
Reaction Conditions: Heating in a nitrogen atmosphere to facilitate dehydration polymerization.
Product: Poly(phosphoric acid piperazine).
Industrial Production Methods
The industrial production of phosphoric acid–piperazine (2/1) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure consistent product quality. The use of advanced reactors and continuous monitoring systems helps in achieving high yield and purity.
化学反応の分析
Types of Reactions
Phosphoric acid–piperazine (2/1) undergoes various chemical reactions, including:
Dehydration Polymerization: The primary reaction during its synthesis.
Thermal Degradation: When exposed to high temperatures, it decomposes, forming a char layer that acts as a flame retardant.
Common Reagents and Conditions
Reagents: Anhydrous piperazine, phosphoric acid.
Conditions: Heating in a nitrogen atmosphere for dehydration polymerization.
Major Products Formed
Poly(phosphoric acid piperazine): The primary product formed during the synthesis.
Char Layer: Formed during thermal degradation, providing flame-retardant properties.
科学的研究の応用
Phosphoric acid–piperazine (2/1) has several scientific research applications, including:
Flame Retardancy: Used as an additive in epoxy resins to enhance flame-retardant properties.
Thermal Stability: Improves the thermal stability of materials, making them suitable for high-temperature applications.
Epoxy Resin Composites: Used in the preparation of flame-retardant epoxy resin thermosets.
作用機序
The flame-retardant mechanism of phosphoric acid–piperazine (2/1) involves the formation of a char layer during thermal degradation. This char layer acts as a barrier, preventing heat transmission and limiting the production of combustible gases . The compound also promotes the premature degradation and charring of the epoxy resin matrix, enhancing its flame-retardant properties .
類似化合物との比較
Phosphoric acid–piperazine (2/1) can be compared with other flame-retardant compounds, such as:
Phosphonic Acid Piperazine Salt: Another flame-retardant compound with similar properties.
Poly(DOPO Substituted Dihydroxyl Phenyl Pentaerythritol Diphosphonate): A flame retardant for epoxy resins.
Uniqueness
Phosphoric acid–piperazine (2/1) is unique due to its high thermal stability and excellent charring capability, making it an effective flame retardant for various applications .
特性
CAS番号 |
52978-33-3 |
|---|---|
分子式 |
C4H16N2O8P2 |
分子量 |
282.13 g/mol |
IUPAC名 |
phosphoric acid;piperazine |
InChI |
InChI=1S/C4H10N2.2H3O4P/c1-2-6-4-3-5-1;2*1-5(2,3)4/h5-6H,1-4H2;2*(H3,1,2,3,4) |
InChIキー |
DNVIGFDFKWXCCP-UHFFFAOYSA-N |
正規SMILES |
C1CNCCN1.OP(=O)(O)O.OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14655985.png)

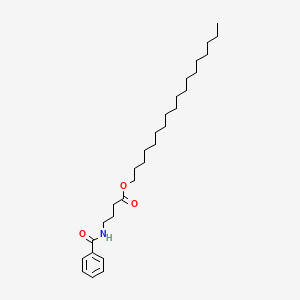
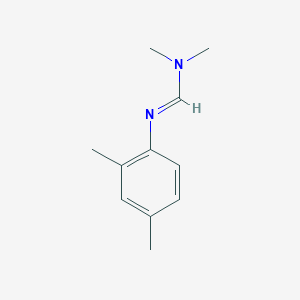
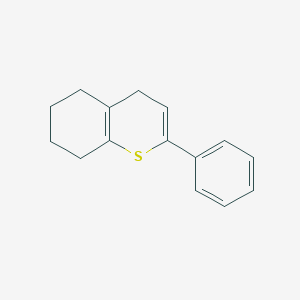
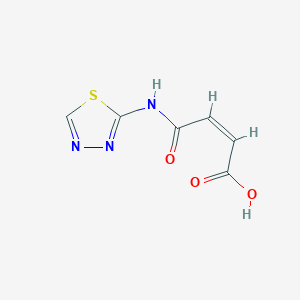

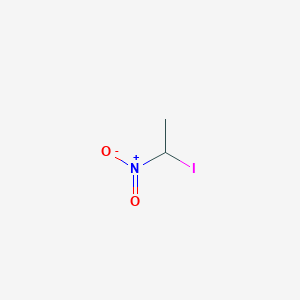

![8-Hydroxybicyclo[4.2.0]octan-7-one](/img/structure/B14656047.png)
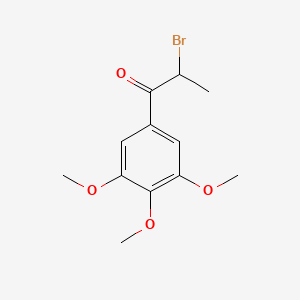
![Bicyclo[4.1.0]heptan-3-ol](/img/structure/B14656055.png)

